molecular formula C18H14FNO3S B3019893 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid CAS No. 1203204-13-0

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid

Cat. No.: B3019893
CAS No.: 1203204-13-0
M. Wt: 343.37
InChI Key: KRISYRUQJGTRRE-UHFFFAOYSA-N
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Description

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a unique structure that includes a fluorobenzyl group, an isoquinoline moiety, and a thioacetic acid group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the fluorobenzyl group, and the attachment of the thioacetic acid moiety. Common synthetic routes may involve:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoquinoline derivative.

    Attachment of Thioacetic Acid: This can be done through thiolation reactions using thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or a sulfide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide: Similar structure but with an acetamide group instead of acetic acid.

    4-Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.

Uniqueness

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid stands out due to its unique combination of a fluorobenzyl group, an isoquinoline core, and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound combines an isoquinoline moiety, a fluorobenzyl group, and a thioacetic acid group, which may contribute to its diverse pharmacological properties. Research has indicated its potential applications in various therapeutic areas, including oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FNO3SC_{18}H_{14}FNO_3S, with a molecular weight of 343.4 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C18H14FNO3SC_{18}H_{14}FNO_3S
Molecular Weight 343.4 g/mol
CAS Number 1203204-13-0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The thioacetic acid moiety may facilitate interactions that modulate enzyme activity, while the isoquinoline core is known for its role in various biological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes or other kinases, which are crucial in inflammatory pathways.
  • Receptor Binding : It may bind to specific receptors involved in cell signaling, influencing cellular responses associated with growth and apoptosis.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma).

Cell LineIC50 (μM)
HeLa1.7
A3750.87
HCT1160.55

These values indicate potent antiproliferative effects, suggesting that further investigation into its mechanisms could yield valuable insights for therapeutic development.

Anti-inflammatory Properties

The compound's thioacetic acid component suggests potential anti-inflammatory properties. Thioesters are known to exhibit such activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various derivatives of isoquinoline compounds on COX enzymes. The results indicated that compounds with similar structures to this compound exhibited significant inhibition, supporting the hypothesis that this compound may also possess similar activity .
  • Anticancer Efficacy : A recent study focused on the anticancer properties of isoquinoline derivatives found that compounds with a fluorobenzyl substitution showed enhanced cytotoxicity against several cancer cell lines, reinforcing the potential of this compound as a lead compound for drug development .
  • Inflammation Model : An experimental model of inflammation demonstrated that thioacetic acids could reduce inflammatory markers significantly. This suggests that this compound might be effective in managing inflammatory diseases .

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-20-18(15)24-11-17(21)22/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRISYRUQJGTRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC(=O)O)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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